4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate
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Overview
Description
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C29H27BrN4O5It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzaldehyde with 2-bromobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate: A closely related compound with similar structural features.
2-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate: Another similar compound with slight variations in the position of functional groups.
Uniqueness
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H24BrN3O4 |
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Molecular Weight |
570.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H24BrN3O4/c31-26-14-8-7-13-25(26)30(37)38-24-17-15-21(16-18-24)19-33-34-27(35)20-32-29(36)28(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+ |
InChI Key |
NBNDSLOOTBDGQU-HNSNBQBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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